6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride
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Overview
Description
6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride, also known as BIMU8, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of oxazepine derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride acts as a partial agonist at the 5-HT4 receptor, which is a G protein-coupled receptor that is expressed in the gastrointestinal tract and the central nervous system. Activation of this receptor has been shown to increase gastrointestinal motility and improve cognitive function. This compound has also been shown to increase the release of acetylcholine in the hippocampus, which is believed to be responsible for its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase gastrointestinal motility, improve cognitive function, and enhance memory processes. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the 5-HT4 receptor and its downstream signaling pathways. However, one of the limitations of using this compound is its relatively low potency compared to other 5-HT4 receptor agonists. This can make it difficult to achieve the desired level of receptor activation in certain experiments.
Future Directions
There are several future directions for research on 6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride. One area of interest is its potential use as a cognitive enhancer in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory and neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its downstream signaling pathways.
Synthesis Methods
The synthesis of 6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride involves the reaction of 4-biphenylylmethylamine with glyoxal in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. This method has been reported in several scientific publications and has been shown to yield high-quality this compound.
Scientific Research Applications
6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride has been extensively studied in scientific research for its various biochemical and physiological effects. It has been shown to act as a partial agonist at the 5-HT4 receptor, which is involved in the regulation of gastrointestinal motility. This compound has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory processes.
Properties
IUPAC Name |
6-[[(4-phenylphenyl)methylamino]methyl]-1,4-oxazepan-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19(13-20-10-11-23-15-19)14-21-12-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,20-22H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDVRGQUKHLQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)(CNCC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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